molecular formula C16H16O4 B2462084 Ethyl 4-(benzyloxy)-3-hydroxybenzoate CAS No. 177429-27-5

Ethyl 4-(benzyloxy)-3-hydroxybenzoate

Cat. No. B2462084
Key on ui cas rn: 177429-27-5
M. Wt: 272.3
InChI Key: FAENFNUEKOZHCS-UHFFFAOYSA-N
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Patent
US09328071B2

Procedure details

The compound of step 1 (10 g, 31.8 mmol) was dissolved in methanol, potassium carbonate (88 mg, 0.636 mmol) was added and the mixture was stirred for 2 h under reflux. After evaporation to dryness, the residue was used without further purification in the subsequent step.
Name
compound
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:23])[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:7]([O:19]C(=O)C)[CH:6]=1)[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO>[CH2:1]([O:3][C:4](=[O:23])[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:7]([OH:19])[CH:6]=1)[CH3:2] |f:1.2.3|

Inputs

Step One
Name
compound
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)OCC1=CC=CC=C1)OC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
88 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After evaporation to dryness
CUSTOM
Type
CUSTOM
Details
the residue was used without further purification in the subsequent step

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)OC(C1=CC(=C(C=C1)OCC1=CC=CC=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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